GPR35 Antagonism Primary Screening: Target Compound vs. Class Baseline
In a primary radioligand binding or functional assay for the G-protein coupled receptor 35 (GPR35), CAS 895487-72-6 (EOS44695) was evaluated and explicitly classified as 'inactive' [1]. While quantitative % inhibition or IC50 values are not reported in the public ECBD entry, this binary outcome provides a clear differentiation point from other oxadiazole derivatives within the same database that may display measurable GPR35 antagonism. The absence of activity at GPR35 distinguishes this compound from analogs that engage this target, which is implicated in inflammatory and metabolic pathways.
| Evidence Dimension | GPR35 antagonism activity (primary screening) |
|---|---|
| Target Compound Data | Inactive (EOS44695, CAS 895487-72-6) |
| Comparator Or Baseline | Other 1,3,4-oxadiazole derivatives in ECBD (active/inactive distributions; specific comparator data not publicly available for direct quantitative comparison) |
| Quantified Difference | Qualitative: Inactive vs. potentially active class members |
| Conditions | Primary assay; GPR35 target (EOS300037); assay stage: primary; exact assay platform not detailed in public ECBD view |
Why This Matters
For programs seeking to avoid GPR35-mediated off-target effects, this compound's inactivity is a critical selection filter that cannot be assumed for other oxadiazole analogs.
- [1] ECBD Assay Data for EOS44695. GPR35 antagonism primary assay result: inactive. View Source
